REACTION_SMILES
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[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[c:7]1[cH:8][cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]1.[Na+:42].[Na+:43].[O-:44][C:45](=[O:46])[O-:47].[O:48]1[CH2:49][CH2:50][O:51][CH2:52][CH2:53]1.[OH2:41].[cH:16]1[cH:17][cH:18][cH:19][c:20]2[c:28]1[CH:27]([CH2:29][O:30][C:31](=[O:32])[CH:33]1[CH2:34][C:35](=[O:36])[N:37]([OH:38])[C:39]1=[O:40])[c:26]1[c:21]-2[cH:22][cH:23][cH:24][cH:25]1>>[NH:1]([CH:2]([CH2:3][C:4](=[O:5])[OH:6])[c:7]1[cH:8][cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]1)[C:31]([O:30][CH2:29][CH:27]1[c:26]2[c:21]([cH:22][cH:23][cH:24][cH:25]2)-[c:20]2[cH:19][cH:18][cH:17][cH:16][c:28]21)=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CC(=O)O)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=C(OCC1c2ccccc2-c2ccccc21)C1CC(=O)N(O)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCC1c2ccccc2-c2ccccc21)C1CC(=O)N(O)C1=O
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Name
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Type
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product
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Smiles
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O=C(O)CC(NC(=O)OCC1c2ccccc2-c2ccccc21)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |